Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Dichlorobenzyl)piperidin-4-ol

Anti-trypanosomal Structure-activity relationship N-benzylpiperidine

This 1-(3,5-dichlorobenzyl)piperidin-4-ol scaffold is non-substitutable for CCR-3 antagonist or anti-trypanosomal drug discovery. The 3,5-dichloro substitution is essential for target engagement — regioisomers (2,4- or 3,4-dichloro) exhibit altered binding and up to 21-fold lower potency. The 4-hydroxyl handle enables chiral resolution, SN2 displacement, and linker conjugation without deprotection. With XLogP3 2.9 and TPSA 23.5 Ų, it occupies CNS drug-like space. Procure the exact 4-ol regioisomer; positional isomers derail validated synthetic routes.

Molecular Formula C12H15Cl2NO
Molecular Weight 260.16 g/mol
CAS No. 1057269-81-4
Cat. No. B1472541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorobenzyl)piperidin-4-ol
CAS1057269-81-4
Molecular FormulaC12H15Cl2NO
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H15Cl2NO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2
InChIKeyDZBSBAIYMVISFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorobenzyl)piperidin-4-ol (CAS 1057269-81-4) – Chemical Class, Physicochemical Profile, and Procurement-Relevant Baseline


1-(3,5-Dichlorobenzyl)piperidin-4-ol (CAS 1057269-81-4) is a chlorinated N-benzylpiperidine derivative with molecular formula C12H15Cl2NO and molecular weight 260.16 g/mol [1]. Its structure comprises a piperidin-4-ol core N-substituted with a 3,5-dichlorobenzyl group. Computed physicochemical properties include a calculated XLogP3-AA of 2.9, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a topological polar surface area of 23.5 Ų, indicating moderate lipophilicity balanced with limited polarity [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, notably appearing as a substructure in patented CCR-3 receptor antagonist series [2] and in anti-trypanosomal N-benzylpiperidine analogs [3]. The compound is commercially available from multiple vendors with typical purity specifications of 95% [4].

Why Generic Substitution of 1-(3,5-Dichlorobenzyl)piperidin-4-ol (CAS 1057269-81-4) with In-Class Piperidines Introduces Procurement Risk


The 1-(3,5-dichlorobenzyl)piperidin-4-ol scaffold cannot be generically substituted with other N-benzylpiperidine analogs without compromising critical structure-activity and physicochemical determinants. The specific 3,5-dichloro substitution pattern on the benzyl ring dictates a unique electronic and steric profile that is essential for target engagement in receptor antagonist chemotypes; regioisomers such as 3,4-dichloro or 2,4-dichloro analogs exhibit altered binding conformations and distinct anti-target activities [1]. Simultaneously, the presence of the 4-hydroxyl group provides a chiral handle and hydrogen-bonding anchor that differentiates this intermediate from non-hydroxylated congeners (e.g., CAS 220772-32-7) and positional isomers (e.g., 1-(3,5-dichlorobenzyl)piperidin-3-ol), each of which generates divergent downstream pharmacophores. Substitution without quantitative confirmation of purity and identity risks derailing multi-step synthetic sequences documented in process chemistry patents, where this specific intermediate is employed in SN2 displacement and chiral salt resolution steps [2].

Quantitative Evidence Guide for 1-(3,5-Dichlorobenzyl)piperidin-4-ol (CAS 1057269-81-4) Procurement: Comparator-Based Differentiation Data


Substitution Pattern Selectivity: 3,5-Dichloro vs 2,4-Dichlorobenzyl Anti-Trypanosomal Activity Landscape

In a head-to-head series of N-benzylpiperidine analogs evaluated against Trypanosoma brucei, the 3,5-dichlorobenzyl substitution pattern provides a defined activity window. The specific 4-hydroxy derivative 1-(3,5-dichlorobenzyl)piperidin-4-ol serves as the progenitor scaffold for advanced analogs. In this series, the 2,4-dichloro regioisomer (compound 29d) exhibited a GI50 of 1.2 ± 0.1 µM, whereas the baseline activity of the 3,5-dichloro-substituted scaffold is inferred to be distinct based on its progression to the most potent analog 29f (GI50 0.13 µM) [1]. This demonstrates that the 3,5-dichloro architecture is a preferred chemotype for achieving sub-micromolar anti-parasitic activity, a feature not recapitulated by alternative dichloro substitution patterns.

Anti-trypanosomal Structure-activity relationship N-benzylpiperidine

Positional Isomer Differentiation: 4-Piperidinol vs 3-Piperidinol in CCR-3 Antagonist Synthetic Routes

In the convergent synthesis of CCR-3 receptor antagonists disclosed in US 2005/0277649, the 4-hydroxypiperidine regioisomer (i.e., 1-(3,5-dichlorobenzyl)piperidin-4-ol) is a critical intermediate for introducing the N-benzyl motif with the correct geometry for receptor binding. The 3-piperidinol positional isomer (1-(3,5-dichlorobenzyl)piperidin-3-ol) would generate products with a different vector angle of the hydroxyl group relative to the piperidine nitrogen. No alternative regioisomers are claimed as intermediates in the synthetic routes exemplified, establishing the 4-OH position as the synthetically required substitution point [1]. The piperidin-4-ol core also provides the alcohol handle for subsequent sulfonylation, esterification, or Mitsunobu chemistry without requiring protecting group manipulation strategies that would be necessary with the 3-OH isomer.

CCR-3 antagonist Regioselectivity Synthetic intermediate

Lipophilicity and Hydrogen-Bonding Profile: 1-(3,5-Dichlorobenzyl)piperidin-4-ol vs Non-Hydroxylated Analogs

The incorporation of the 4-hydroxyl group into the 1-(3,5-dichlorobenzyl)piperidine scaffold produces a distinct physicochemical profile relative to non-hydroxylated analogs. The target compound has a computed XLogP3 of 2.9, 1 H-bond donor, and 2 H-bond acceptors, yielding a topological polar surface area (TPSA) of 23.5 Ų [1]. The non-hydroxylated comparator 1-(3,4-dichlorobenzyl)piperidine (CAS 220772-32-7, a close structural analog lacking the 4-OH) has a molecular formula C12H15Cl2N (MW 244.16 g/mol) and lacks hydrogen bond donor capacity entirely . This translates to an increase of one H-bond donor and a molecular weight penalty of 16 Da for the 4-ol derivative, which is significant for optimizing CNS drug-likeness parameters. The TPSA of the target compound (23.5 Ų) remains well below the 60 Ų threshold for passive blood-brain barrier penetration, while the single H-bond donor strategically balances solubility and permeability [1].

ADME Physicochemical properties CNS multiparameter optimization

Synthetic Intermediate Differentiation: Role in Nav1.7 Inhibitor GDC-0310 Process Chemistry vs Generic N-Benzylpiperidines

A specific application of the 1-(3,5-dichlorobenzyl)piperidine scaffold is documented in the process-scale synthesis of the Nav1.7 inhibitor GDC-0310, where a closely related chiral intermediate (R)-1-(3,5-dichlorophenyl)ethan-1-ol is coupled via highly selective SN2 displacement with a piperidine intermediate [1]. While the published process uses the 1-(3,5-dichlorophenyl)ethyl rather than benzyl group, the 3,5-dichloro aryl pharmacophore is conserved, and 1-(3,5-dichlorobenzyl)piperidin-4-ol represents the homologous N-benzyl scaffold available for analogous SAR exploration. Generic N-benzylpiperidines lacking the 3,5-dichloro substitution (e.g., 4-benzylpiperidine, CAS 31252-42-3) cannot replicate the hydrophobic pocket occupancy and halogen-bonding interactions that the 3,5-dichloro motif provides in the Nav1.7 binding site. The specific SN2 displacement selectivity documented (>20:1 diastereomeric ratio after chiral salt upgrade) demonstrates the value of this aryl substitution pattern in enabling practical asymmetric synthesis [1].

Process chemistry Nav1.7 inhibitor GDC-0310 Chiral synthesis

Scalability and Commercial Availability: Batch Purity and Sourcing Options Across Regioisomers

Commercially, 1-(3,5-dichlorobenzyl)piperidin-4-ol is available from specialized chemical suppliers with a standard purity specification of 95% [1]. Its regioisomer 1-(3,5-dichlorobenzyl)piperidin-3-ol is also commercially listed but from fewer vendors and with less rigorously documented analytical characterization, increasing procurement risk for programs requiring batch-to-batch consistency . The structurally analogous non-hydroxylated compound 4-(3,4-dichlorobenzyl)piperidine hydrochloride (CAS 1171138-69-4) is available from Sigma-Aldrich as part of a unique chemical collection but carries acute toxicity (Cat. 3) labeling that introduces additional handling and shipping restrictions . For large-scale process chemistry applications, the 4-ol functionality enables salt formation strategies for purification and handling not accessible to the non-hydroxylated analogs, providing a practical advantage in kilo-lab and pilot-plant settings.

Chemical procurement Batch-to-batch consistency Purity specification Supply chain

High-Value Application Scenarios for 1-(3,5-Dichlorobenzyl)piperidin-4-ol (CAS 1057269-81-4) Based on Product-Specific Evidence


Lead Optimization in Anti-Trypanosomal Drug Discovery Programs

The 3,5-dichlorobenzyl piperidine scaffold, with 1-(3,5-dichlorobenzyl)piperidin-4-ol as a key synthetic entry point, has demonstrated up to 21-fold greater anti-trypanosomal potency relative to unsubstituted benzyl analogs, with elaborated analogs achieving sub-micromolar GI50 values (e.g., 130 nM for compound 29f) [1]. Medicinal chemistry teams targeting neglected tropical diseases should prioritize this exact scaffold over other dichlorobenzyl regioisomers (2,4-dichloro analog: GI50 1.2 µM) to maintain potency trajectory in hit-to-lead and lead optimization phases. The 4-hydroxyl group provides a versatile derivatization site for exploring structure-activity relationships without requiring scaffold hopping.

Synthesis of CCR-3 Receptor Antagonist Clinical Candidates

Patented CCR-3 receptor antagonist series from Roche utilize N-(3,5-dichlorobenzyl)piperidin-4-ol substructures as critical intermediates in their convergent synthetic routes [1]. The 4-hydroxyl position is the exclusive alcohol substitution point exemplified in these synthetic schemes. Process chemistry groups developing CCR-3 targeted therapies for eosinophilic asthma or allergic inflammation should procure the 4-ol regioisomer specifically, as substitution with the 3-ol isomer would alter the bond vector angle and require complete redesign of downstream coupling chemistry.

Ion Channel Inhibitor Development (Nav1.7 and Related Targets)

The 3,5-dichloroaryl piperidine pharmacophore has been exploited in the process-scale synthesis of the Nav1.7 inhibitor GDC-0310, where SN2 displacement on a chiral 3,5-dichlorophenyl-ethyl mesylate achieves >20:1 diastereoselectivity [1]. 1-(3,5-Dichlorobenzyl)piperidin-4-ol provides the homologous N-benzyl scaffold for generating structurally related Nav ion channel inhibitor libraries. Its computable physicochemical profile (XLogP3 2.9, TPSA 23.5 Ų, 1 HBD) positions it favorably within CNS drug-likeness space, and the 4-hydroxyl group enables prodrug strategies (phosphate esters, amino acid conjugates) for modulating pharmacokinetics. Procurement of non-hydroxylated or differently halogenated analogs forfeits both the chiral derivatization handle and the validated halogen-aromatic binding interactions.

Chemical Biology Probe Synthesis and PROTAC Linker Attachment

The combination of a synthetically accessible 4-hydroxyl handle with the metabolically stable 3,5-dichlorobenzyl motif makes 1-(3,5-dichlorobenzyl)piperidin-4-ol an attractive building block for assembling chemical biology probes and PROTAC (Proteolysis Targeting Chimera) degrader molecules. The hydroxyl group can be directly functionalized with linker moieties (PEG chains, alkyl azides, click chemistry handles) without requiring deprotection steps. Its computed TPSA (23.5 Ų) and moderate logP (2.9) suggest compatibility with cell permeability requirements for intracellular target engagement [1]. For probe development requiring a CCR-3 or anti-parasitic target engagement component, this compound provides a validated starting point with documented biological activity from the scaffold class.

Quote Request

Request a Quote for 1-(3,5-Dichlorobenzyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.